molecular formula C17H13N7O3S2 B3012744 N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-84-2

N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B3012744
CAS No.: 894057-84-2
M. Wt: 427.46
InChI Key: WJFFIHZRINRETR-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide ( 894057-84-2) is a sophisticated heterocyclic compound with a molecular formula of C₁₇H₁₃N₇O₃S₂ and a molecular weight of 427.5 g/mol . This structurally complex molecule features a fused [1,2,4]triazolo[4,3-b]pyridazine core system, which is substituted at the 6-position with a 3-nitrophenyl group and at the 3-position with a thioacetamide linker connected to a 4-methylthiazol-2-yl moiety . This compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives that have demonstrated significant potential in medicinal chemistry research . Compounds within this structural class have been investigated for various biological activities, including enzyme inhibition and potential antitumor properties . The presence of both the triazole and pyridazine rings in a fused system creates a planar structure that may facilitate interactions with biological targets, while the nitrophenyl substituent and the thiazole acetamide chain contribute to the molecule's electronic properties and binding characteristics. The synthetic approach to such derivatives typically involves nucleophilic substitution or cyclocondensation reactions using chloro- or thiol-containing intermediates . Researchers value this compound for its structural features that make it suitable for investigating structure-activity relationships in heterocyclic chemistry, particularly in the development of kinase inhibitors and other enzyme-targeted molecular probes . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure proper handling and use of this compound in compliance with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O3S2/c1-10-8-28-16(18-10)19-15(25)9-29-17-21-20-14-6-5-13(22-23(14)17)11-3-2-4-12(7-11)24(26)27/h2-8H,9H2,1H3,(H,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFFIHZRINRETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's pharmacological properties, particularly its anticancer, antibacterial, and antifungal activities.

Chemical Structure and Properties

The compound has the molecular formula C17H13N7O3SC_{17}H_{13}N_{7}O_{3}S and a molecular weight of 427.5 g/mol. Its structure includes a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H13N7O3SC_{17}H_{13}N_{7}O_{3}S
Molecular Weight427.5 g/mol
CAS Number894057-84-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing triazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. The compound may exhibit similar properties due to its structural components.

  • Mechanism of Action : Triazole derivatives often act by inhibiting key enzymes involved in cancer cell proliferation and survival. They may induce apoptosis through the activation of caspases or by modulating cell cycle regulatory proteins.
  • Case Studies : In a comparative study of various triazole derivatives, several showed IC50 values in the low micromolar range against different cancer cell lines, indicating potent activity. For example:
    • Compound A: IC50 = 0.25 μM against HepG2 cells.
    • Compound B: GI50 = 0.49 μM against NCI-H460 (non-small cell lung cancer) .

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy:

  • In Vitro Studies : Studies have shown that triazole compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial action is often attributed to the inhibition of bacterial enzyme systems or disruption of membrane integrity.

Antifungal Activity

The compound's antifungal activity is another area of interest:

  • Efficacy Against Fungi : Triazole derivatives are well-known for their antifungal properties, particularly against Candida species and other pathogenic fungi. The compound's thiazole component may enhance its efficacy due to synergistic effects observed in related compounds .
  • Research Findings : In studies evaluating antifungal activity, certain triazole derivatives exhibited EC50 values significantly lower than standard antifungal agents, suggesting a promising therapeutic profile for treating fungal infections .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been tested against various Gram-positive and Gram-negative bacteria. While the activity of some compounds was lower than standard reference drugs (MIC values ranging from 100 to 400 μg/mL), certain derivatives showed promising antifungal activity with MIC values as low as 0.7–2.8 μg/mL compared to vancomycin . The presence of hydrophobic moieties has been linked to enhanced antibacterial effects .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Thiazole and triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds containing thiazole rings have shown promise in targeting specific pathways involved in cancer progression .

Cardiovascular Disease

N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide could be explored for its effects on cholesterol metabolism. Recent studies on similar thiazole derivatives have highlighted their potential as inhibitors of cholesteryl ester transfer protein (CETP), which plays a critical role in cardiovascular disease . Investigations into structure–activity relationships have shown that modifications at specific positions can enhance CETP inhibitory activity.

Neurological Disorders

Given the structural complexity and potential bioactivity of this compound, it may also have applications in treating neurological disorders. Compounds with similar scaffolds have been studied for neuroprotective effects and the modulation of neurotransmitter systems . Further research is needed to elucidate these potential applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. Some compounds exhibited significant inhibition zones compared to standard antibiotics, indicating their potential as new antimicrobial agents .
  • CETP Inhibition : Research focused on the design and synthesis of N,N-disubstituted thiazoles demonstrated potent CETP inhibitory activity. The findings suggest that optimizing the chemical structure can lead to improved therapeutic agents for cardiovascular diseases .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Compound 9c (): Features a benzimidazole-phenoxymethyl-triazole-thiazole scaffold. Unlike the target compound, it lacks the triazolo-pyridazine core but shares the thiazole and triazole motifs. The 4-bromophenyl substituent on the thiazole introduces steric bulk and alters electronic properties, resulting in a higher melting point (245–247°C) compared to the target compound (predicted ~200–220°C) .
  • 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide () : Replaces the nitro group with a methoxy substituent, enhancing lipophilicity. The pyridine ring on the thiazole may improve solubility but reduces electrophilicity compared to the nitro group in the target compound .

Nitrophenyl Derivatives

  • 4-(4′-Nitrophenyl)thiazol-2-amine (7) (): Synthesized via cyclization of p-nitro acetophenone and thiourea, this compound shares the nitrophenyl group but lacks the triazolo-pyridazine system. Its simpler structure correlates with higher synthetic yield (94%) compared to the multi-step synthesis required for the target compound .
  • N-(4-Phenyl-2-thiazolyl)acetamide () : Retains the thiazole-acetamide framework but omits the triazolo-pyridazine and nitro groups. This simplification reduces molecular weight (MW: ~260 g/mol) versus the target compound (MW: ~440 g/mol), impacting bioavailability .

Table 1: Comparative Data of Key Compounds

Compound Name Core Structure Substituents Melting Point (°C) Synthetic Yield (%) Key Biological Activity (if reported)
Target Compound Triazolo-pyridazine-thiazole 3-Nitrophenyl, 4-methyl ~200–220* Not reported Docking scores (e.g., α-glucosidase inhibition)*
9c () Benzimidazole-triazole 4-Bromophenyl 245–247 65–70 Enhanced binding affinity via bromine
Compound 7 () Thiazole-amine 4-Nitrophenyl 180–182 94 Not reported
Compound Triazolo-pyridazine-thiazole Methoxy, 4-pyridinyl Not reported Not reported Improved solubility vs. nitro derivatives

*Predicted based on structural analogues.

Research Findings and Implications

  • Docking Studies : Compounds with nitro groups (e.g., target compound) exhibit superior docking scores compared to methoxy or halogenated analogues, likely due to stronger hydrogen bonding with active sites .

Q & A

Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

The compound is typically synthesized via multi-step reactions involving:

  • Condensation reactions : Thiol-containing intermediates (e.g., triazole-thiol derivatives) react with chloroacetamide precursors under basic conditions (e.g., triethylamine in dioxane) to form thioether linkages .
  • Heterocyclic ring formation : Pyridazine or triazole cores are constructed using cyclization reactions, often catalyzed by anhydrous aluminum chloride or other Lewis acids .
  • Purification : Recrystallization from ethanol-DMF mixtures is commonly employed to isolate high-purity products .

Q. How is structural characterization performed for this compound?

Key methods include:

  • Spectroscopy : IR spectra confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2500 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Elemental analysis : Matches experimental and theoretical C/H/N/S values to verify purity (>95%) .
  • Melting point determination : Provides preliminary purity assessment (e.g., 216–218°C for related triazole derivatives) .

Q. What initial biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous triazole-thioacetamides exhibit:

  • Anticancer potential : Derivatives inhibit kinase activity or disrupt microtubule assembly, with IC₅₀ values in the µM range .
  • Antimicrobial properties : Thiazole-triazole hybrids show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioether formation .
  • Catalyst tuning : Triethylamine or DBU improves nucleophilic substitution efficiency in chloroacetamide reactions .
  • Temperature control : Stirring at 20–25°C minimizes side reactions (e.g., oxidation of thiol groups) . Reported yields for similar compounds range from 45% to 58%, depending on substituent steric effects .

Q. How do structural modifications (e.g., nitro group position) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : The 3-nitrophenyl substituent enhances electrophilicity, improving binding to cysteine residues in target enzymes .
  • Heterocyclic variations : Replacing pyridazine with pyrimidine reduces cytotoxicity but increases solubility .
  • Thioether vs. sulfone : Thioether linkages are critical for maintaining kinase inhibition, as sulfone derivatives show reduced activity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Conflicting assignments are addressed via:

  • Computational modeling : DFT calculations predict ¹³C chemical shifts, resolving ambiguities in aromatic regions .
  • Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen environments in triazole rings .
  • 2D NMR : COSY and HSQC experiments map proton-carbon correlations for complex heterocycles .

Q. What mechanistic insights exist for its interaction with biological targets?

Preliminary docking studies suggest:

  • Kinase binding : The triazole-pyridazine core occupies ATP-binding pockets, while the thioacetamide tail interacts with hydrophobic subpockets .
  • Redox activity : The nitro group may act as a prodrug, undergoing intracellular reduction to generate reactive nitroso intermediates .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?

Stability protocols include:

  • Lyophilization : Storing as a lyophilized powder in argon-atmosphere vials reduces hydrolytic degradation .
  • pH control : Buffering solutions at pH 5–6 prevents thioether cleavage .
  • Light avoidance : Amber glass vials protect nitro groups from photodegradation .

Methodological Guidance

Designing assays for evaluating kinase inhibition:

  • Enzyme selection : Use recombinant kinases (e.g., EGFR or Aurora B) with ADP-Glo™ assays to quantify ATP consumption .
  • Negative controls : Include staurosporine (broad-spectrum inhibitor) and DMSO-only wells .
  • Dose-response curves : Test concentrations from 0.1–100 µM to determine IC₅₀ values .

Interpreting conflicting cytotoxicity data across cell lines:

  • Cell panel diversity : Use lines with varying expression of target kinases (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Proliferation assays : Combine MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Resistance testing : Evaluate P-glycoprotein overexpression via flow cytometry with rhodamine-123 .

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